molecular formula C13H14N2O3 B13177338 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid

2-Amino-3-(1H-indene-2-carboxamido)propanoic acid

Cat. No.: B13177338
M. Wt: 246.26 g/mol
InChI Key: LZAHALZECHAYSI-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is a compound that belongs to the class of amino acids It features an indene ring structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid typically involves the reaction of indene derivatives with amino acids under specific conditions. One common method involves the condensation of indene-2-carboxylic acid with an amino acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indene ring can be oxidized to form indanone derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while substitution can introduce halogen or nitro groups onto the indene ring.

Scientific Research Applications

2-Amino-3-(1H-indene-2-carboxamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The indene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is unique due to its specific combination of an amino acid moiety with an indene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-amino-3-(1H-indene-2-carbonylamino)propanoic acid

InChI

InChI=1S/C13H14N2O3/c14-11(13(17)18)7-15-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-5,11H,6-7,14H2,(H,15,16)(H,17,18)

InChI Key

LZAHALZECHAYSI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)NCC(C(=O)O)N

Origin of Product

United States

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